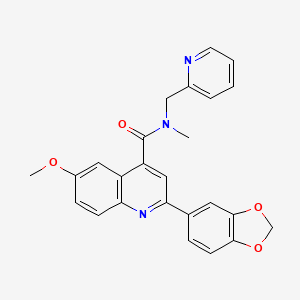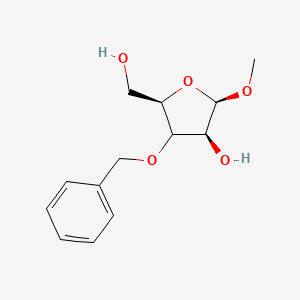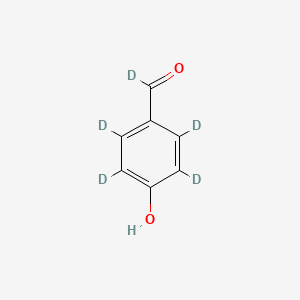
4-Hydroxybenzaldehyde-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzaldehyde-d5 is a deuterated form of 4-Hydroxybenzaldehyde, an organic compound with the molecular formula C7H6O2. The deuterated form, this compound, is used in various scientific research applications due to its unique properties. The compound consists of a benzene ring substituted with a hydroxyl group (-OH) and an aldehyde group (-CHO) at the para position relative to each other. This structural configuration imparts distinct reactivity to the molecule, making it suitable for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxybenzaldehyde-d5 can be synthesized through several methods. One common method involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting intermediate . Another method involves the bromination of 4-Hydroxybenzaldehyde followed by a copper-mediated coupling reaction with methoxide .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of p-cresol with air or oxygen under the action of a catalyst . This method is widely used due to its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybenzaldehyde-d5 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form p-hydroxybenzoic acid.
Reduction: It can be reduced to form p-hydroxybenzyl alcohol.
Substitution: It can react with dimethyl sulfate to produce anisaldehyde.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium is commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Dimethyl sulfate is used for methylation reactions.
Major Products Formed
- p-Hydroxybenzoic acid p-Hydroxybenzyl alcohol
Substitution: Anisaldehyde
Applications De Recherche Scientifique
4-Hydroxybenzaldehyde-d5 has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Biology: It has been studied for its potential to improve insulin resistance and inhibit cholinesterase.
Medicine: It is used in the treatment of headaches, dizziness, and convulsions.
Industry: It is used in the production of liquid crystals and as a precursor to other organic compounds.
Mécanisme D'action
The mechanism of action of 4-Hydroxybenzaldehyde-d5 involves its interaction with various molecular targets and pathways. It can penetrate the blood-brain barrier and has a high distribution concentration in the brain . It is rapidly metabolized into 4-hydroxybenzoic acid, which exerts its effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzaldehyde-d5 is similar to other hydroxybenzaldehydes, such as:
2-Hydroxybenzaldehyde:
3-Hydroxybenzaldehyde: It has a hydroxyl group at the meta position.
Uniqueness
The para-substitution pattern of this compound significantly influences its reactivity and properties, making it distinct from its isomers. This unique structure allows for multiple functionalization opportunities, making it an essential building block in organic synthesis .
Propriétés
Formule moléculaire |
C7H6O2 |
|---|---|
Poids moléculaire |
127.15 g/mol |
Nom IUPAC |
deuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D,5D |
Clé InChI |
RGHHSNMVTDWUBI-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])O)[2H] |
SMILES canonique |
C1=CC(=CC=C1C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
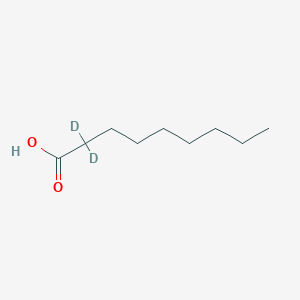
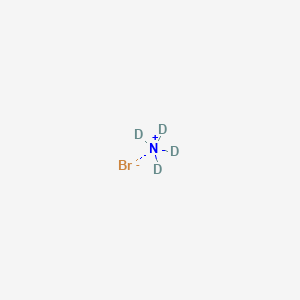
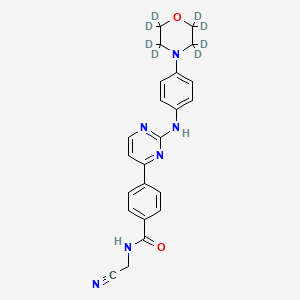

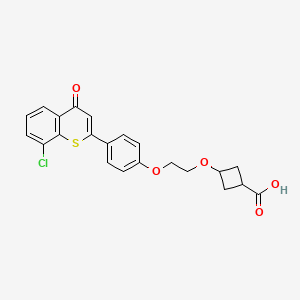
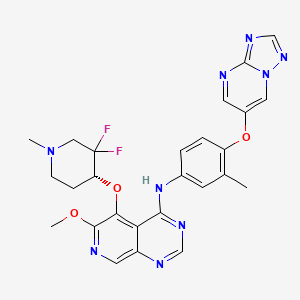

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
